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molecular formula C11H10N2O4S B8377929 5-(o-Methoxyphenoxy)-2-thioxo-dihydro-pyrimidine-4,6-dione

5-(o-Methoxyphenoxy)-2-thioxo-dihydro-pyrimidine-4,6-dione

Cat. No. B8377929
M. Wt: 266.28 g/mol
InChI Key: BQUIYCUUQREUHE-UHFFFAOYSA-N
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Patent
US06596719B1

Procedure details

12.15 g sodium methylate was dissolved in 200 ml methanol and 21.1 g dimethyl-(o-methoxyphenoxy)malonate was added. Stirring was continued for 130 min. The mixture was cooled to 10° C. and 7.6 g thiourea was added. Stirring was continued for 24 h. The solvent was evaporated in vacuo. The residue was stirred with diethyl ether. The ether layer was filtered off and the solid was dissolved in 60 ml water and acidified to pH=4 with conc. acetic acid. The precipitated product was filtered and washed with methanol and dried at 30° C. and reduced pressure to give 19.8 g 5-(o-methoxyphenoxy)-2-thioxo-dihydro-pyrimidine-4,6-dione (or a tautomere thereof.
Name
sodium methylate
Quantity
12.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C[O:5][C:6](=O)[CH:7]([O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[O:19][CH3:20])[C:8](OC)=[O:9].[NH2:22][C:23]([NH2:25])=[S:24]>CO>[CH3:20][O:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[O:12][CH:7]1[C:6](=[O:5])[NH:25][C:23](=[S:24])[NH:22][C:8]1=[O:9] |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
12.15 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21.1 g
Type
reactant
Smiles
COC(C(C(=O)OC)OC1=C(C=CC=C1)OC)=O
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
NC(=S)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred with diethyl ether
FILTRATION
Type
FILTRATION
Details
The ether layer was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in 60 ml water
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried at 30° C.

Outcomes

Product
Details
Reaction Time
130 min
Name
Type
product
Smiles
COC1=C(OC2C(NC(NC2=O)=S)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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